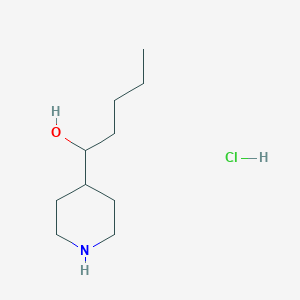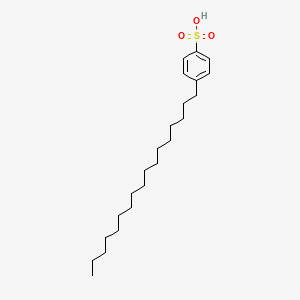
Benzenesulfonic acid, heptadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, heptadecyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring bonded to a sulfonic acid group (-SO3H) and a heptadecyl chain (C17H35). This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, heptadecyl- can be synthesized through the sulfonation of heptadecylbenzene using concentrated sulfuric acid. The reaction typically involves heating heptadecylbenzene with fuming sulfuric acid (oleum) to introduce the sulfonic acid group onto the benzene ring. The reaction conditions include maintaining a temperature range of 50-80°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, heptadecyl- follows a similar sulfonation process but on a larger scale. The use of continuous reactors allows for efficient mixing and temperature control, ensuring high yields and consistent product quality. The final product is often purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, heptadecyl- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: The compound can be reduced to form corresponding sulfinic acids or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like chlorine or sulfuryl chloride are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfinic acids, thiols.
Substitution: Nitrobenzenes, halobenzenes, alkylbenzenes.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, heptadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, heptadecyl- is primarily based on its surfactant properties. The heptadecyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Lacks the heptadecyl chain, making it less effective as a surfactant.
p-Toluenesulfonic acid: Contains a methyl group instead of a heptadecyl chain, resulting in different solubility and reactivity.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain, affecting its surfactant properties.
Uniqueness
Benzenesulfonic acid, heptadecyl- is unique due to its long heptadecyl chain, which enhances its surfactant properties and makes it suitable for applications requiring strong emulsifying and solubilizing agents. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other sulfonic acids.
Eigenschaften
CAS-Nummer |
39735-13-2 |
|---|---|
Molekularformel |
C23H40O3S |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
4-heptadecylbenzenesulfonic acid |
InChI |
InChI=1S/C23H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(21-19-22)27(24,25)26/h18-21H,2-17H2,1H3,(H,24,25,26) |
InChI-Schlüssel |
YEXQTVXCDFZSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


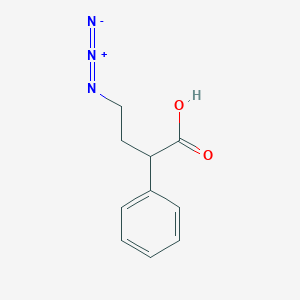
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
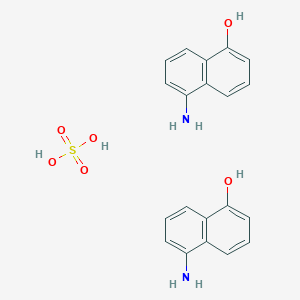
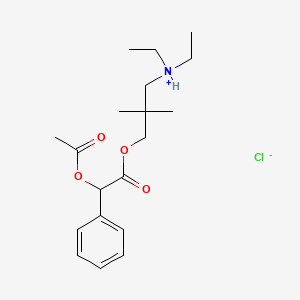



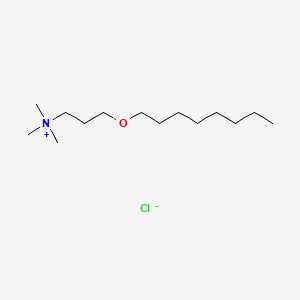

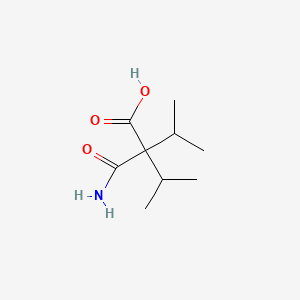
![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
